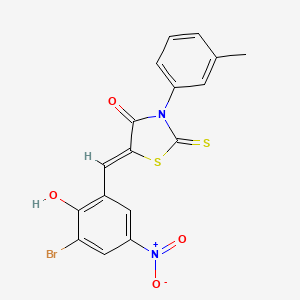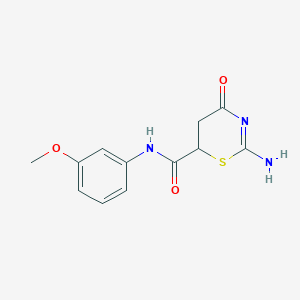![molecular formula C16H16ClNOS B5201995 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide, also known as CMPT, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can increase the acetylation of histones, leading to the activation of certain genes. This mechanism of action has been shown to be effective in various cellular and animal models.
Biochemical and physiological effects:
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and memory in animal models, suggesting its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in lab experiments is its high potency and specificity for HDAC inhibition. This allows for precise control over gene expression and regulation. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Orientations Futures
There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. By targeting specific HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide could potentially lead to the discovery of new therapeutic targets and improve the efficacy of existing treatments. Another direction is in the study of epigenetic regulation and its role in various biological processes. 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can be used as a tool to study the function of specific HDACs and their effects on gene expression and regulation. Finally, the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide with improved potency and specificity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of an acid catalyst. The resulting product is then converted into the amide form by reacting with propanoyl chloride. The final product is purified by recrystallization to obtain 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in high purity.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and regulation. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can alter the expression of genes and potentially lead to the discovery of new therapeutic targets for various diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYBBPNGCMTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)

![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)

![{4-(2-chlorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5202002.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5202020.png)